3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Scientific Research Applications
3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles were anticipated .
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown strong antimicrobial action against different microbial species .
Mode of Action
It can be inferred that the compound likely interacts with its targets to inhibit their function, leading to its antimicrobial effects .
Biochemical Pathways
Similar compounds have been shown to affect various microbial species, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Based on the antimicrobial effects observed for similar compounds, it can be inferred that the compound likely leads to the inhibition of essential microbial functions, resulting in the death of the microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxy-N’-(4-aryl-1,3-thiazol-2-yl)benzohydrazide
- 6-ethoxy-1,3-benzothiazole-2-amine
- 3-fluoro-4-methoxybenzeneboronic acid
- (3-fluoro-4-methoxyphenyl)-2-nitropropene
Uniqueness
3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom and methoxy group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-6-3-7-12-13(11)17-15(22-12)19-18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXWGDETQENCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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